Home > Products > Screening Compounds P75051 > 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide - 955790-56-4

2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Catalog Number: EVT-2495988
CAS Number: 955790-56-4
Molecular Formula: C21H26N2O3
Molecular Weight: 354.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(5-(2-Naphthoxy)pentylthio)-5-chloro-uracil

  • Compound Description: This compound was identified as a phytoconstituent in the ethanolic extract of Solanum americana leaves during GC-MS analysis. [] The study aimed to investigate the phytochemical profile of the plant and explore its potential medicinal properties.

Nifekalant

  • Compound Description: Nifekalant is a low-potency drug known to block the cardiac hERG K+ channels. [] This study investigated the molecular determinants of hERG block by comparing Nifekalant with other drugs.

Bepridil

  • Compound Description: Bepridil, similar to Nifekalant, is also a low-potency drug that blocks hERG K+ channels. [] The study aimed to understand the molecular mechanism of hERG block and identify potential binding sites within the channel.

1-[2-(6-methyl-2pyridyl)ethyl]-4-(4-methylsulfonyl aminobenzoyl)piperidine (E-4031)

  • Compound Description: E-4031 is a high-potency drug known to block hERG K+ channels. [] It was included in the study to understand the molecular determinants of hERG channel block by comparing its effects with other drugs.

Dofetilide

  • Compound Description: Dofetilide is another high-potency drug known to block hERG K+ channels. [] The study used Dofetilide to investigate the molecular determinants of hERG block and compare its mechanism with other drugs.

(+)-N-[1′-(6-cyano-1,2,3,4-tetrahydro-2(R)-naphthalenyl)-3,4-dihydro-4(R)-hydroxyspiro(2H-1-benzopyran-2,4′-piperidin)-6-yl]-methanesulfonamide] monohydrochloride (MK-499)

  • Compound Description: MK-499 is a methanesulfonanilide drug known to block hERG channels. [] The study referenced its effects on mutant hERG channels to compare with the effects of other drugs.

Ibutilide

  • Compound Description: Ibutilide, another methanesulfonanilide drug, is known to block hERG channels. [] It was mentioned in the study to compare its effects on mutant hERG channels with those of other drugs.

8-Hydroxy-2-dipropylaminotetralin

  • Compound Description: This compound acts as a 5-HT1A receptor agonist. [] The study examined its effects on human uterine smooth muscle (myometrium) contractions.

α-Methyl-5-hydroxytryptamine (α-Me-5-HT)

  • Compound Description: This compound functions as a 5-HT2 receptor agonist. [] The study investigated its effects on human myometrium contractions and the receptor subtypes involved.
  • Compound Description: Ketanserin is a 5-HT2A receptor antagonist. [] The study used Ketanserin to investigate its ability to inhibit α-Me-5-HT-induced contractions in human myometrium.

BW723C86

  • Compound Description: This compound is an agonist for both 5-HT2B and 5-HT2C receptors. [] The study examined its effects on myometrial contractility to understand the receptor subtypes involved.

Ro-60-01-75

  • Compound Description: Ro-60-01-75 acts as an agonist for both 5-HT2B and 5-HT2C receptors. [] The study investigated its effects on myometrial contractility alongside other serotonin receptor agonists.

SB204741

  • Compound Description: SB204741 is an antagonist of both 5-HT2B and 5-HT2C receptors. [] The study explored its effects on α-Me-5-HT-induced contractions in human myometrium.
  • Compound Description: This compound functions as an antagonist for both 5-HT2B and 5-HT2C receptors. [] It was used in the study to assess its effects on α-Me-5-HT-induced contractions in human myometrium.

Sumatriptan

  • Compound Description: Sumatriptan acts as an agonist for 5-HT1B/1D receptors. [] The study assessed its effects on myometrial contractility along with other serotonin receptor agonists.

Cisapride

  • Compound Description: Cisapride functions as a 5-HT4 agonist. [] The study evaluated its effects on myometrial contractility along with other serotonin receptor agonists.

AS19

  • Compound Description: This compound acts as a 5-HT7 agonist. [] The study investigated its effects on myometrial contractility in conjunction with other serotonin receptor agonists.

(S)-(+)-(4aR,10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

  • Compound Description: PD-128,907 is a dopamine D2/D3 agonist known for its higher in vitro selectivity for D3 receptors. [] The study investigated its ability to induce yawning in rats as a potential marker for D3 receptor activity.

(R)-(-)-(4aS,10bS)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,908)

  • Compound Description: PD-128,908, an enantiomer of PD-128,907, is also a dopamine D2/D3 agonist. [] This study included PD-128,908 to explore potential differences in activity and selectivity compared to its enantiomeric counterpart.

Quinelorane

  • Compound Description: Quinelorane is a dopamine D2/D3 agonist. [] It was investigated in a study assessing the ability of various dopaminergic agonists to induce yawning in rats, potentially serving as an in vivo marker for D3 receptor activity.

Pramipexole

  • Compound Description: This compound is a dopamine D2/D3 agonist, known for its therapeutic use in Parkinson's disease and restless legs syndrome. [] The study included Pramipexole to examine its ability to induce yawning in rats as a potential measure of D3 receptor activity.

(±)-7-hydroxy-2-dipropylaminotetralin HBr (7-OH-DPAT)

  • Compound Description: 7-OH-DPAT is a dopamine D2/D3 agonist known for its higher in vitro selectivity for D3 receptors. [] It was investigated in the study assessing the ability of dopaminergic agonists to induce yawning in rats as a potential indicator of D3 receptor activity.

Quinpirole

  • Compound Description: Quinpirole is a dopamine D2/D3 agonist. [] This study investigated its potential to induce yawning in rats as a possible measure of D3 receptor activity.

Bromocriptine

  • Compound Description: This compound is a dopamine D2/D3 agonist. [] The study examined its potential to induce yawning in rats as a possible indicator of D3 receptor activity.

Apomorphine

  • Compound Description: Apomorphine is a dopamine D2/D3 agonist. [] The study assessed its ability to induce yawning in rats, potentially serving as a measure of D3 receptor activity.

L-741,626

  • Compound Description: L-741,626 is a D2/D3 antagonist with a higher selectivity for D2 receptors. [] The study used it to investigate its ability to alter the effects of D2/D3 agonists on yawning behavior in rats.

Haloperidol

  • Compound Description: Haloperidol is a D2/D3 antagonist with a slight preference for D2 receptors. [] It is used clinically as an antipsychotic medication. The study investigated its ability to modulate yawning induced by D2/D3 agonists in rats.

Nafadotride

  • Compound Description: Nafadotride is a D2/D3 antagonist with a preference for D3 receptors. [] The study included Nafadotride to examine its ability to modulate yawning behavior induced by D2/D3 agonists in rats.

U99194

  • Compound Description: U99194 is a D2/D3 antagonist with a preference for D3 receptors. [] It was included in the study to assess its ability to alter the yawning response induced by D2/D3 agonists.

SB-277011A

  • Compound Description: This compound is a D2/D3 antagonist with a preference for D3 receptors. [] The study explored its ability to modulate yawning behavior induced by D2/D3 agonists in rats.

PG01037

  • Compound Description: PG01037 is a D2/D3 antagonist with a preference for D3 receptors. [] This compound was included in the study to investigate its ability to modulate yawning induced by D2/D3 agonists.

Scopolamine

  • Compound Description: Scopolamine is a muscarinic antagonist, blocking the action of acetylcholine at muscarinic receptors. [] The study used it to investigate the potential contribution of cholinergic mechanisms to yawning behavior in rats.

Mianserin

  • Compound Description: Mianserin is a tetracyclic antidepressant with complex pharmacological activity, including antagonism at various serotonin receptors. [] The study employed Mianserin to examine the potential involvement of serotonergic mechanisms in yawning behavior.

Physostigmine

  • Compound Description: Physostigmine is a cholinesterase inhibitor, indirectly increasing acetylcholine levels by preventing its breakdown. [] The study utilized Physostigmine to further investigate the role of cholinergic mechanisms in yawning behavior.

N-[3-(trifluoromethyl)phenyl]piperazine HCl

  • Compound Description: This compound is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. [] The study used it to investigate the potential involvement of serotonergic mechanisms in yawning behavior.

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CD-PPB)

  • Compound Description: CD-PPB is a positive allosteric modulator (potentiator) of the metabotropic glutamate receptor (mGluR) subtype 5. [] The research focuses on exploring a novel class of mGluR1 positive allosteric modulators.

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

  • Compound Description: VU-71 is a positive allosteric modulator selective for mGluR1. [] It was identified as a potent and selective compound within a series of CDPPB analogs.

(S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

  • Compound Description: Ro 67-7476 is a positive allosteric modulator of mGluR1. [] The study included Ro 67-7476 as a representative compound of this class to investigate the binding site of allosteric mGluR1 potentiators.

Ethyl diphenylacetylcarbamate (Ro 01-6128)

  • Compound Description: Ro 01-6128 is a positive allosteric modulator of mGluR1. [] It was used in the study to investigate the binding site of mGluR1 allosteric potentiators.

Butyl (9H-xanthene-9-carbonyl)carbamate (Ro 67-4853)

  • Compound Description: Ro 67-4853 is a positive allosteric modulator of mGluR1. [] The study employed Ro 67-4853 to examine the binding site of allosteric potentiators of mGluR1.

[3H]1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenyl-1-ethanone (R214127)

  • Compound Description: R214127 is a high-affinity radioligand that binds to the allosteric antagonist site on mGluR1. [] The study used R214127 to investigate whether positive allosteric modulators of mGluR1 share a binding site with allosteric antagonists.

Properties

CAS Number

955790-56-4

Product Name

2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

IUPAC Name

2,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide

Molecular Formula

C21H26N2O3

Molecular Weight

354.45

InChI

InChI=1S/C21H26N2O3/c1-23-12-4-5-16-13-15(6-9-19(16)23)10-11-22-21(24)18-8-7-17(25-2)14-20(18)26-3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,22,24)

InChI Key

RQTSTNUWVCUMDU-UHFFFAOYSA-N

SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=C(C=C3)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.